3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide
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Overview
Description
3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a morpholinosulfonyl group and a pyridin-2-yl group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .
Mode of Action
It is known to interact with its target, mapk14 . The interaction between the compound and MAPK14 may lead to changes in the kinase activity of MAPK14, potentially influencing various cellular processes .
Biochemical Pathways
Given the role of mapk14 in various cellular processes, it is likely that the compound’s action could influence several pathways downstream of mapk14 .
Result of Action
Given its interaction with mapk14, it is likely that the compound could influence various cellular processes regulated by this kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the reaction of 3-aminobenzamide with morpholinosulfonyl chloride in the presence of a base such as triethylamine. This step introduces the morpholinosulfonyl group onto the benzamide core. The resulting intermediate is then reacted with 2-bromopyridine under palladium-catalyzed cross-coupling conditions to introduce the pyridin-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-yl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-2-yl)-N-(pyridin-2-yl)benzamide: Similar structure but lacks the morpholinosulfonyl group.
3-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridinyl group at a different position.
3-(morpholinosulfonyl)-N-(quinolin-2-yl)benzamide: Similar structure but with a quinoline ring instead of pyridine.
Uniqueness
3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide is unique due to the presence of both the morpholinosulfonyl and pyridin-2-yl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.
Properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(18-15-6-1-2-7-17-15)13-4-3-5-14(12-13)24(21,22)19-8-10-23-11-9-19/h1-7,12H,8-11H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHXWSMFNRPAQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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